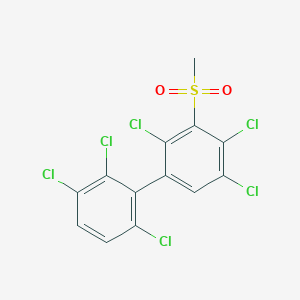
2,2',3',4,5,6'-Hexachloro-3-(methanesulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a methanesulfonyl group, making it a subject of study in environmental chemistry, toxicology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its role as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms, including its potential as an endocrine disruptor.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Studies: Examined for its interactions with biological systems, including its effects on enzyme activity and cellular processes.
Mechanism of Action
The mechanism of action of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate or inhibit specific enzymes and receptors, disrupting normal cellular functions. It may also interfere with hormone signaling pathways, leading to endocrine disruption. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): A group of related compounds with varying degrees of chlorination.
Chlorinated Diphenyl Ethers: Compounds with similar structures but different functional groups.
Methanesulfonyl Chloride Derivatives: Compounds with the methanesulfonyl group attached to different aromatic systems.
Uniqueness
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is unique due to its specific arrangement of chlorine atoms and the presence of the methanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
167875-10-7 |
|---|---|
Molecular Formula |
C13H6Cl6O2S |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
1,2,4-trichloro-3-methylsulfonyl-5-(2,3,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)5(4-8(16)12(13)19)9-6(14)2-3-7(15)11(9)18/h2-4H,1H3 |
InChI Key |
ZVOBSXWJTZGRES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















